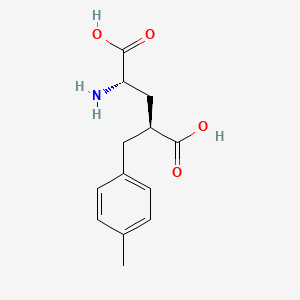
(4S)-4-(4-methylbenzyl)-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-(4-methylbenzyl)-L-glutamic acid is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Receptor Binding Studies
Research indicates that compounds structurally related to (4S)-4-(4-methylbenzyl)-L-glutamic acid exhibit selective binding to various glutamate receptors. For instance, studies have shown that analogues like (2S,4R)-4-methylglutamic acid are selective for kainic acid receptors and metabotropic glutamate receptors (mGlu) . These findings suggest that this compound could potentially be explored for its affinity towards these receptors, which play critical roles in neurotransmission and neuroprotection.
Neuroprotective Effects
Given the role of glutamate in excitotoxicity, this compound may have neuroprotective properties. Compounds that modulate glutamate signaling can be beneficial in conditions like Alzheimer's disease and multiple sclerosis. The ability of this compound to influence glutamate receptor activity could be vital in developing therapeutic strategies for neurodegenerative diseases.
PET Imaging
This compound can be synthesized into radiolabeled forms for use in Positron Emission Tomography (PET). For example, derivatives such as 18F-labeled glutamate analogues have been developed to assess tumor metabolism and viability . These imaging agents exploit the increased uptake of glutamate by rapidly proliferating tumor cells, making them useful for cancer diagnostics.
Assessment of Redox Status
A derivative of L-glutamic acid, specifically (S)-4-(3-[18F]Fluoropropyl)-L-glutamic acid ([18F]FSPG), has been utilized as a PET biomarker to evaluate intracellular redox status in vivo . This application highlights the potential of this compound in similar contexts, particularly in assessing metabolic changes in cancerous tissues.
Tumor Imaging with Glutamate Derivatives
A study conducted on the biodistribution of 18F-labeled glutamine demonstrated its effectiveness as a tracer for PET imaging in various types of tumors. The results indicated that these compounds are selectively taken up by tumor cells, providing a reliable method for visualizing metabolic activity . This reinforces the potential application of this compound derivatives in oncological imaging.
Neuropharmacological Research
In pharmacological studies focusing on receptor interactions, compounds similar to this compound have shown distinct profiles of receptor affinity which could be exploited for drug development targeting neurological disorders . This suggests a pathway for further exploration into the therapeutic uses of this compound.
Propiedades
Fórmula molecular |
C13H17NO4 |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
(2S,4S)-2-amino-4-[(4-methylphenyl)methyl]pentanedioic acid |
InChI |
InChI=1S/C13H17NO4/c1-8-2-4-9(5-3-8)6-10(12(15)16)7-11(14)13(17)18/h2-5,10-11H,6-7,14H2,1H3,(H,15,16)(H,17,18)/t10-,11-/m0/s1 |
Clave InChI |
RGKAJUJNUGDWKC-QWRGUYRKSA-N |
SMILES |
CC1=CC=C(C=C1)CC(CC(C(=O)O)N)C(=O)O |
SMILES isomérico |
CC1=CC=C(C=C1)C[C@@H](C[C@@H](C(=O)O)N)C(=O)O |
SMILES canónico |
CC1=CC=C(C=C1)CC(CC(C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















